

# Comparative Biological Evaluation of Chiral 1-[ $\omega$ -(4-Chlorophenoxy)alkyl]-4-methylpiperidines

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## Compound of Interest

Compound Name: *4-(4-Methoxyphenoxy)piperidine*

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This guide provides a comparative analysis of a series of chiral 1-[ $\omega$ -(4-chlorophenoxy)alkyl]-4-methylpiperidines, focusing on their in vitro biological evaluation at sigma-1 ( $\sigma_1$ ), sigma-2 ( $\sigma_2$ ), and sterol  $\Delta^8$ - $\Delta^7$  isomerase (SI) sites. The data presented is derived from key research in the field, offering a valuable resource for researchers, scientists, and professionals in drug development.

## Quantitative Data Summary

The binding affinities of the synthesized chiral 1-[ $\omega$ -(4-chlorophenoxy)alkyl]-4-methylpiperidines and their corresponding achiral analogs were determined using in vitro radioligand binding assays. The results, presented as inhibition constants (Ki), are summarized in the tables below.

## Binding Affinity at $\sigma_1$ and $\sigma_2$ Receptors and Sterol $\Delta^8$ - $\Delta^7$ Isomerase Sites

The following table outlines the binding affinities (Ki, in nM) of the studied compounds for  $\sigma_1$ ,  $\sigma_2$ , and SI binding sites. Lower Ki values indicate higher binding affinity.

Compound	R	n	Chiral Center Position	Enantiomer	Ki (nM) $\sigma_1$	Ki (nM) $\sigma_2$	Ki (nM) SI
12	H	1	-	-	1.58	213	4.3
(R)-13	CH <sub>3</sub>	1	1'	(R)	1.10	251	11.2
(S)-13	CH <sub>3</sub>	1	1'	(S)	0.96	321	13.5
15	H	2	-	-	0.50	2.5	1.8
(R)-14	CH <sub>3</sub>	2	1'	(R)	0.58	3.2	1.9
(S)-14	CH <sub>3</sub>	2	1'	(S)	0.54	3.0	2.1
(R)-16	CH <sub>3</sub>	2	2'	(R)	0.60	3.5	2.2
(S)-16	CH <sub>3</sub>	2	2'	(S)	0.52	3.1	2.0
(R)-17	CH <sub>3</sub>	1	2'	(R)	0.78	175	5.4
(S)-17	CH <sub>3</sub>	1	2'	(S)	0.34	186	3.9
(R)-18	CH <sub>3</sub>	2	3'	(R)	0.48	2.8	1.7
(S)-18	CH <sub>3</sub>	2	3'	(S)	0.45	2.6	1.6

Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117–2124.[\[1\]](#)[\[2\]](#)

## Selectivity Profiles

The selectivity of the compounds for the  $\sigma_1$  receptor over the  $\sigma_2$  receptor and the SI site is a critical parameter for potential therapeutic applications. The following table presents the selectivity ratios calculated from the Ki values.

Compound	Enantiomer	$\sigma_2/\sigma_1$ Selectivity Ratio	SI/ $\sigma_1$ Selectivity Ratio
12	-	135	2.7
(R)-13	(R)	228	10.2
(S)-13	(S)	334	14.1
15	-	5	3.6
(R)-14	(R)	5.5	3.3
(S)-14	(S)	5.6	3.9
(R)-16	(R)	5.8	3.7
(S)-16	(S)	6.0	3.8
(R)-17	(R)	224	6.9
(S)-17	(S)	547	11.5
(R)-18	(R)	5.8	3.5
(S)-18	(S)	5.8	3.6

Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117–2124.[1][2]

## Experimental Protocols

The biological evaluation of the chiral 1-[ $\omega$ -(4-chlorophenoxy)alkyl]-4-methylpiperidines was conducted through in vitro radioligand binding assays to determine their affinity for  $\sigma_1$ ,  $\sigma_2$ , and SI sites.[1][2]

## Radioligand Binding Assays

Sigma-1 ( $\sigma_1$ ) Receptor Binding Assay:

- Radioligand:--INVALID-LINK---pentazocine
- Tissue Preparation: Membranes from guinea pig brain were used.

- Incubation: The assay was carried out in a Tris-HCl buffer (50 mM, pH 7.4) at 37°C for 150 minutes.
- Non-specific Binding Determination: Non-specific binding was determined in the presence of 10  $\mu$ M haloperidol.
- Data Analysis: The inhibition constants (Ki) were calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation.

#### Sigma-2 ( $\sigma_2$ ) Receptor Binding Assay:

- Radioligand: [<sup>3</sup>H]di-o-tolylguanidine (DTG)
- Tissue Preparation: Membranes from rat liver were utilized.
- Incubation: The incubation was performed in a Tris-HCl buffer (50 mM, pH 7.4) at 25°C for 120 minutes. To mask the  $\sigma_1$  sites, 1  $\mu$ M of (+)-pentazocine was included in the assay mixture.
- Non-specific Binding Determination: Non-specific binding was measured in the presence of 10  $\mu$ M haloperidol.
- Data Analysis: Ki values were determined from the IC<sub>50</sub> values using the Cheng-Prusoff equation.

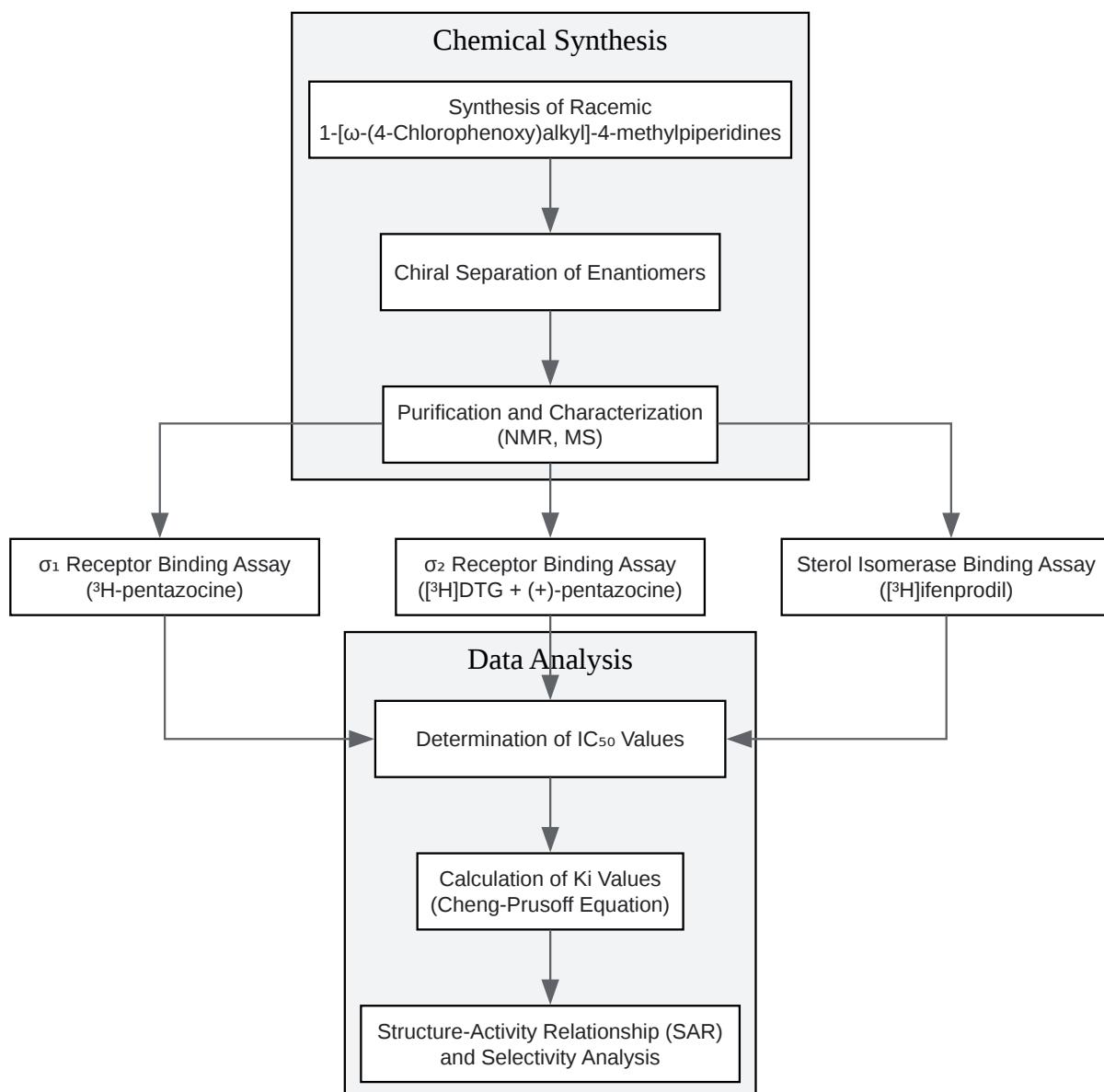
#### Sterol $\Delta^8$ - $\Delta^7$ Isomerase (SI) Binding Assay:

- Radioligand: [<sup>3</sup>H]ifenprodil
- Tissue Preparation: Rat liver microsomes were used as the source of the SI enzyme.
- Incubation: The assay was conducted in a potassium phosphate buffer (100 mM, pH 7.4) at 30°C for 60 minutes.
- Non-specific Binding Determination: Non-specific binding was defined in the presence of 10  $\mu$ M tamoxifen.

- Data Analysis: The  $K_i$  values were calculated from the  $IC_{50}$  values using the Cheng-Prusoff equation.

## Experimental Workflow

The overall process for the synthesis and biological evaluation of the chiral 1-[ $\omega$ -(4-chlorophenoxy)alkyl]-4-methylpiperidines is depicted in the following workflow diagram.



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Caption: Workflow for the synthesis and biological evaluation of chiral piperidines.

## Conclusion

The biological evaluation of this series of chiral 1-[ $\omega$ -(4-chlorophenoxy)alkyl]-4-methylpiperidines reveals significant findings regarding their affinity and selectivity for sigma receptors and sterol isomerase. Notably, the chirality introduced by a methyl substitution in the alkyl chain influenced the binding affinities, with the (S)-enantiomers generally showing slightly higher affinity for the  $\sigma_1$  receptor.[1][2]

A key finding is that a shorter oxyethylenic chain was beneficial for increasing  $\sigma_1$  selectivity.[1][2] The compound (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, designated as (-)-(S)-17, exhibited the highest affinity for the  $\sigma_1$  receptor ( $K_i = 0.34$  nM) and the most remarkable selectivity over the  $\sigma_2$  site (547-fold).[1][2] This compound also displayed moderate selectivity for the  $\sigma_1$  receptor relative to the SI site (11-fold).[1][2]

These findings underscore the importance of stereochemistry in the design of selective sigma receptor ligands and provide a valuable dataset for further drug development efforts targeting these receptors for potential therapeutic interventions in CNS disorders and neuropathies.[1]

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## References

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